Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride
Description
Properties
IUPAC Name |
2,1,3-benzoxadiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3S/c7-13(10,11)4-1-2-5-6(3-4)9-12-8-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUOAMMQXPTECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160232-20-2 | |
| Record name | benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzo C 1 2 3 Oxadiazole 5 Sulfonyl Chloride and Precursors
Historical and Classical Synthetic Approaches to Aryl Sulfonyl Chlorides
The preparation of aryl sulfonyl chlorides is a fundamental transformation in organic chemistry, with several classical methods forming the bedrock of modern synthesis. Two of the most prominent historical approaches are direct chlorosulfonylation and the Sandmeyer reaction.
Direct Chlorosulfonylation: This electrophilic aromatic substitution reaction is a widely used industrial method for producing aryl sulfonyl chlorides. wikipedia.org It typically involves reacting an aromatic compound directly with chlorosulfonic acid. The reaction proceeds in two main steps: initial sulfonation of the aromatic ring followed by conversion of the resulting sulfonic acid to the sulfonyl chloride. wikipedia.org
Reaction: Ar-H + 2 HSO₃Cl → Ar-SO₂Cl + H₂SO₄ + HCl
While effective for many simple arenes, this method's primary drawbacks are its harsh acidic conditions and lack of regioselectivity with substituted aromatic rings, often leading to mixtures of isomers. The aggressive nature of chlorosulfonic acid also limits its compatibility with sensitive functional groups. nih.gov
The Sandmeyer Reaction: A more versatile classical method involves the diazotization of an aromatic amine, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. acs.orgacs.org This Sandmeyer-type reaction, first reported by Meerwein, offers better control over regioselectivity, as the position of the sulfonyl chloride group is determined by the location of the amine group on the starting material. acs.orgresearchgate.net
Process:
Diazotization: Ar-NH₂ + NaNO₂ + 2 HCl → [Ar-N₂]⁺Cl⁻ + NaCl + 2 H₂O
Sulfonylation: [Ar-N₂]⁺Cl⁻ + SO₂ (in presence of CuCl) → Ar-SO₂Cl + N₂
Early protocols often used sulfur dioxide dissolved in acetic acid, but these methods suffered from issues related to the poor solubility of diazonium salts and the presence of water. acs.orgresearchgate.net
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Direct Chlorosulfonylation | Arene (e.g., Benzene) | Chlorosulfonic acid (HSO₃Cl) | Industrially scalable, uses simple starting materials. wikipedia.org | Harsh acidic conditions, poor regioselectivity, limited functional group tolerance. nih.gov |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, HCl, SO₂, Copper salt (e.g., CuCl) | Excellent regiochemical control. acs.org | Requires preparation of diazonium salts, which can be unstable. |
Modern and Optimized Protocols for Benzo[c]nih.govnih.govorgchemres.orgoxadiazole-5-sulfonyl chloride Synthesis
Modern synthetic efforts focus on improving the efficiency, selectivity, and environmental footprint of producing complex molecules like Benzo[c] nih.govnih.govorgchemres.orgoxadiazole-5-sulfonyl chloride. These protocols often refine classical methods or introduce novel catalytic systems.
Achieving regioselectivity—the ability to functionalize a specific carbon atom on the benzoxadiazole ring—is critical. Direct chlorosulfonylation of the benzoxadiazole core is often unselective. Modern strategies circumvent this by first installing a versatile functional group at the desired position (C5), which can then be converted to the sulfonyl chloride.
One powerful technique is the iridium-catalyzed C-H borylation. researchgate.netnih.gov This method allows for the direct and selective conversion of a C-H bond to a C-B bond. For the related 2,1,3-benzothiadiazole (B189464) (BTD) system, this strategy has been shown to produce 5-boryl or 4,6-diboryl building blocks. researchgate.netnih.gov These borylated intermediates are highly versatile and can undergo subsequent reactions to install various functional groups, providing a precise route to C5-functionalized benzoxadiazoles that can be precursors to the target sulfonyl chloride.
Green chemistry aims to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com In the context of benzoxadiazole synthesis, this often involves using alternative solvents and energy sources.
Aqueous Media: Syntheses of related benzoxazole (B165842) and benzothiazole (B30560) derivatives have been successfully carried out in water, an environmentally benign solvent. orgchemres.orgrsc.org
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for the formation of oxadiazole derivatives, offering a greener alternative to conventional heating. mdpi.comrasayanjournal.co.in
Catalysis: The use of reusable catalysts, such as samarium triflate in aqueous media for benzoxazole synthesis, aligns with green principles by minimizing waste. organic-chemistry.org
For aryl sulfonyl chlorides, recent developments include photocatalytic methods. A heterogeneous potassium poly(heptazine imide) photocatalyst has been used to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light, room temperature), offering a sustainable alternative to the classical Meerwein reaction. acs.org
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.org Isocyanide-based MCRs, in particular, are powerful tools for rapidly building molecular complexity. beilstein-journals.org
Synthesis and Derivatization of Benzoxadiazole Ring System Precursors
The synthesis of the target sulfonyl chloride first requires the construction of the Benzo[c] nih.govnih.govorgchemres.orgoxadiazole (also known as 2,1,3-benzoxadiazole) core. A common and effective method starts from the cyclization of a substituted 2-nitroaniline (B44862).
A typical synthetic sequence is as follows:
Cyclization: 2-nitroaniline is treated with sodium hypochlorite (B82951) in a basic medium to yield 2,1,3-benzoxadiazole-1-oxide. nih.gov
Reduction: The resulting N-oxide is then reduced, often using triphenylphosphine (B44618) (PPh₃) in a solvent like xylene or toluene, to afford the 2,1,3-benzoxadiazole ring system. nih.gov
Once the basic benzoxadiazole ring is formed, it can be further functionalized. For instance, bromination using bromine and an iron catalyst can produce 4,7-dibromo-2,1,3-benzoxadiazole, which can then be used in cross-coupling reactions to introduce other substituents. nih.gov To obtain the specific precursor for Benzo[c] nih.govnih.govorgchemres.orgoxadiazole-5-sulfonyl chloride, one would typically start with a 4-substituted-2-nitroaniline, where the substituent can be converted into the sulfonyl chloride group after the ring formation. For example, starting with 4-amino-3-nitrobenzenesulfonic acid would place the sulfonic acid group at the correct position for later conversion to the sulfonyl chloride.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
|---|---|---|---|---|
| 1. Cyclization | 2-Nitroaniline | Sodium hypochlorite (NaOCl), TBAB (catalyst) | 2,1,3-Benzoxadiazole-1-oxide | 89% nih.gov |
| 2. Reduction | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine (PPh₃), Toluene | 2,1,3-Benzoxadiazole | 80% nih.gov |
Purification Techniques and Considerations for Benzo[c]nih.govnih.govorgchemres.orgoxadiazole-5-sulfonyl chloride
The purification of Benzo[c] nih.govnih.govorgchemres.orgoxadiazole-5-sulfonyl chloride and its intermediates is crucial for obtaining a high-purity final product. Sulfonyl chlorides are reactive compounds, particularly towards nucleophiles like water, which can hydrolyze them back to the corresponding sulfonic acid. wikipedia.org Therefore, purification methods must be conducted under anhydrous conditions where possible.
Common purification techniques include:
Crystallization/Recrystallization: This is a primary method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Column Chromatography: For separating mixtures that are difficult to crystallize, silica (B1680970) gel column chromatography is frequently employed. nih.gov A non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) or dichloromethane) is typically used to move the compounds through the silica stationary phase at different rates, allowing for their separation. nih.gov
Aqueous Workup: After the reaction is complete, a careful aqueous workup is often performed. This can involve washing the organic layer with brine, saturated sodium bicarbonate solution (to neutralize excess acid), and water. nih.gov To prevent hydrolysis of the sulfonyl chloride, these steps should be performed quickly and at low temperatures.
Drying and Concentration: The isolated organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator). nih.gov
Monitoring the progress of both the reaction and the purification is typically done using Thin-Layer Chromatography (TLC). nih.gov
Scale-Up Considerations and Challenges in Production of Sulfonyl Chlorides
The industrial-scale production of aryl sulfonyl chlorides, including Benzo[c] acs.orgdurham.ac.ukmdpi.comoxadiazole-5-sulfonyl chloride, presents significant challenges related to safety, reaction control, and product isolation. These challenges often dictate the choice of synthetic route and the type of equipment used.
Key Challenges:
Hazardous Reagents: The synthesis frequently involves highly corrosive and hazardous materials. Chlorosulfonic acid, used in direct chlorosulfonation, is a powerful dehydrating agent that reacts violently with water. mdpi.com The Meerwein reaction uses sulfur dioxide, a toxic gas, and generates acidic waste streams. acs.orgdurham.ac.uk
Exothermic Reactions: Both the formation of the sulfonyl chloride and the preceding diazotization step can be highly exothermic. mdpi.com In large batch reactors, dissipating this heat effectively is critical to prevent thermal runaway, which can lead to dangerous pressure build-up and side reactions. mdpi.comresearchgate.net
Gas Evolution: Significant volumes of gas, such as nitrogen (from diazotization) and hydrogen chloride, are often released. mdpi.com Managing this off-gassing requires robust ventilation and scrubbing systems to ensure operational safety and environmental compliance. In batch processes, inconsistent off-gassing rates can create hazardous operating conditions. mdpi.com
Product Stability and Isolation: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. acs.orgacs.org This necessitates anhydrous conditions and careful work-up procedures. On a large scale, the precipitation and filtration of the product can be slow and inefficient, and trapping water in the final product can lead to impurities. mdpi.com
Process Control: Maintaining consistent temperature, reagent addition rates, and mixing in large batch reactors is difficult. These inconsistencies can lead to reduced yields and higher levels of impurities. mdpi.com
Modern Approaches to Mitigate Challenges:
To address the safety and scalability issues associated with traditional batch processing, continuous flow chemistry has emerged as a superior alternative for producing sulfonyl chlorides. researchgate.netrsc.orgresearchgate.net Flow reactors offer significantly better heat and mass transfer, allowing for precise control over reaction conditions. mdpi.com This leads to improved safety, higher yields, and better product consistency. The enclosed nature of flow systems also minimizes operator exposure to hazardous reagents and corrosive fumes. mdpi.comresearchgate.net
The following table compares batch and continuous flow processes for sulfonyl chloride production.
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. mdpi.com | Inherently safer due to small reaction volumes, superior heat control, and enclosed systems. mdpi.comresearchgate.net |
| Heat Management | Difficult to control, poor surface-area-to-volume ratio in large reactors. mdpi.com | Excellent heat transfer due to high surface-area-to-volume ratio. researchgate.net |
| Scalability | Scaling up is often non-linear and problematic. mdpi.com | Easily scalable by running the system for longer durations ("scaling out"). rsc.org |
| Product Quality & Yield | Prone to inconsistencies, side reactions, and impurities due to poor mixing and temperature gradients. mdpi.com | Higher purity and yields due to precise control over reaction parameters. durham.ac.uk |
| Reagent Handling | Often involves manual addition and handling of large quantities. | Automated pumping of reagents improves safety and precision. researchgate.net |
Chemical Reactivity and Derivatization Strategies of Benzo C 1 2 3 Oxadiazole 5 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
The sulfonyl chloride group of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride is a prime site for nucleophilic substitution reactions. Various nucleophiles, including amines, thiols, alcohols, phenols, hydroxylamines, and hydrazines, can displace the chloride ion, leading to the formation of a diverse array of sulfonamide, thiosulfonate, and sulfonate ester derivatives.
Aminosulfonylation Reactions for Sulfonamide Formation
The reaction of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride with primary and secondary amines, known as aminosulfonylation, is a fundamental method for the synthesis of the corresponding sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
The general reaction scheme involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The versatility of this reaction allows for the introduction of a wide variety of substituents by using different amines, leading to a library of N-substituted Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonamides. These sulfonamide derivatives are of significant interest due to their prevalence in many biologically active compounds nih.govrsc.org.
| Amine Reactant | Sulfonamide Product | Reaction Conditions | Reference |
| Substituted Anilines | N-Aryl-Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonamides | Base (e.g., pyridine), Solvent (e.g., DCM) | General Sulfonamide Synthesis |
| Aliphatic Amines | N-Alkyl-Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonamides | Base (e.g., triethylamine), Solvent (e.g., THF) | General Sulfonamide Synthesis |
Thiosulfonylation Reactions
Thiosulfonylation involves the reaction of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride with thiols or their corresponding thiolates. This reaction leads to the formation of thiosulfonate esters. The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiol on the sulfonyl chloride group.
While specific examples for Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides with thiols is a well-established transformation in organic synthesis organic-chemistry.org. These reactions often require a base to deprotonate the thiol, increasing its nucleophilicity. The resulting S-aryl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-thiosulfonates are of interest for their potential biological activities.
| Thiol Reactant | Thiosulfonate Product | Reaction Conditions | Reference |
| Thiophenol | S-Phenyl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-thiosulfonate | Base (e.g., sodium hydroxide), Solvent (e.g., ethanol/water) | General Thiosulfonylation |
| Alkyl Thiols | S-Alkyl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-thiosulfonate | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | General Thiosulfonylation |
Alcoholysis and Phenolysis Reactions for Sulfonate Ester Synthesis
Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride can react with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding sulfonate esters. These reactions are typically performed in the presence of a base, such as pyridine or a tertiary amine, to facilitate the reaction by neutralizing the generated HCl.
The synthesis of sulfonate esters from sulfonyl chlorides and phenols is a versatile reaction that can be applied to a wide range of substituted phenols, accommodating both electron-donating and electron-withdrawing groups scispace.com. The resulting aryl and alkyl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonates are valuable intermediates in organic synthesis and can also exhibit biological activity.
| Alcohol/Phenol Reactant | Sulfonate Ester Product | Reaction Conditions | Reference |
| Phenol | Phenyl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonate | Base (e.g., pyridine), Solvent (e.g., chloroform) | scispace.com |
| Methanol | Methyl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonate | Base (e.g., triethylamine), Solvent (e.g., dichloromethane) | General Sulfonate Ester Synthesis |
| Substituted Phenols | Aryl Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonates | Base (e.g., pyridine), Solvent (e.g., chloroform) | scispace.com |
Reactions with Hydroxylamine and Hydrazine Derivatives
The reaction of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride with hydrazine and its derivatives leads to the formation of the corresponding sulfonyl hydrazides. This reaction follows the general nucleophilic substitution mechanism where the nitrogen atom of the hydrazine attacks the sulfonyl chloride.
Sulfonyl hydrazides are important synthetic intermediates that can be further derivatized to form a variety of heterocyclic compounds. For instance, the reaction of a carboxylic acid hydrazide with carbon disulfide can lead to the formation of oxadiazole rings mdpi.comepa.gov. While direct studies on the reaction of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride with hydroxylamine are not prevalent, it is expected to react in a similar manner to produce N-hydroxysulfonamides.
| Reactant | Product | Reaction Conditions | Reference |
| Hydrazine Hydrate | Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonohydrazide | Solvent (e.g., ethanol), Reflux | General Sulfonyl Hydrazide Synthesis |
| Phenylhydrazine | N'-Phenyl-Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonohydrazide | Base (e.g., pyridine), Solvent (e.g., THF) | General Sulfonyl Hydrazide Synthesis |
Coupling Reactions Involving the Sulfonyl Chloride Group
Beyond traditional nucleophilic substitution, the sulfonyl chloride group of Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride can participate in more complex coupling reactions, particularly those catalyzed by transition metals. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been shown to be effective for arenesulfonyl chlorides researchgate.net. This suggests that Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride could potentially undergo similar transformations. In a Suzuki-Miyaura coupling, the sulfonyl chloride would react with a boronic acid in the presence of a palladium catalyst and a base to form a biaryl compound, with the extrusion of sulfur dioxide.
The reactivity order for such couplings is generally ArI > ArSO2Cl > ArBr > ArCl researchgate.net. This indicates that the sulfonyl chloride group can be a viable alternative to aryl halides in these important C-C bond-forming reactions. Such a reaction would provide a direct method to introduce aryl or heteroaryl substituents at the 5-position of the Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole ring system. While specific examples utilizing Benzo[c] nih.govresearchgate.netmdpi.comoxadiazole-5-sulfonyl chloride in Suzuki-Miyaura or other cross-coupling reactions like Heck or Sonogashira are not widely reported, the known reactivity of other sulfonyl chlorides provides a strong basis for its potential in these transformations rsc.orgrsc.org.
| Coupling Partner | Product | Catalyst System | Reference |
| Phenylboronic Acid | 5-Phenyl-benzo[c] nih.govresearchgate.netmdpi.comoxadiazole | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | researchgate.net |
| Alkynes (Sonogashira) | 5-Alkynyl-benzo[c] nih.govresearchgate.netmdpi.comoxadiazole | Pd/Cu catalyst, Base | rsc.org |
| Alkenes (Heck) | 5-Alkenyl-benzo[c] nih.govresearchgate.netmdpi.comoxadiazole | Pd catalyst, Base | General Heck Reaction |
Radical-Mediated Transformations
While the direct radical-mediated transformation of Benzo[c] rsc.orgnih.govwikipedia.orgoxadiazole-5-sulfonyl chloride is not extensively documented in the literature, the reactivity of related benzofuran (B130515) derivatives provides valuable insights into potential radical-based functionalizations. For instance, heteroatom anions have been utilized as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.govresearchgate.netresearchgate.net This methodology involves the generation of radical intermediates that can participate in intermolecular coupling reactions. nih.govresearchgate.netresearchgate.net Such strategies could potentially be adapted to the benzoxadiazole system, where the sulfonyl chloride moiety might influence the regioselectivity of radical attack. The development of suitable electron donors is a critical aspect of single-electron-transfer (SET) processes that underpin these transformations. researchgate.net
Electrophilic Aromatic Substitution on the Benzoxadiazole Core
The benzoxadiazole (benzofurazan) ring system is generally considered electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr). The presence of the strongly electron-withdrawing sulfonyl chloride group at the 5-position further deactivates the aromatic ring, making electrophilic substitution challenging.
However, under forcing conditions or with highly reactive electrophiles, substitution may occur. The directing effect of the existing substituents will govern the position of the incoming electrophile. The oxadiazole ring itself is a deactivating group. The sulfonyl chloride group is a meta-directing deactivator. Therefore, electrophilic attack would be expected to occur at the positions meta to the sulfonyl chloride, which are the 4- and 6-positions. However, the inherent reactivity of the benzofurazan (B1196253) nucleus itself must be considered. Computational studies and experimental observations on related systems like benzofuran and indole show that the regioselectivity of electrophilic attack is influenced by the stability of the resulting cationic intermediate (Wheland intermediate). researchgate.netresearchgate.net For benzofurazan derivatives, theoretical calculations can help predict the most likely sites of electrophilic attack by evaluating the energies of the possible intermediates.
Functionalization of the Benzoxadiazole Ring System via other Moieties
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species that can then react with various electrophiles. wikipedia.orgorganic-chemistry.org
While the sulfonyl chloride group itself is not a classical DMG, ortho-metalation of aromatic sulfoxides has been successfully demonstrated. nih.gov This suggests that functional groups in proximity to the sulfonyl chloride on the benzoxadiazole ring could potentially direct metalation. For instance, if the sulfonyl chloride were converted to a sulfonamide, the amide group could act as a potent DMG. The choice of the organolithium base and reaction conditions is crucial to avoid nucleophilic attack at the sulfonyl chloride moiety.
A general representation of a directed ortho-metalation reaction is shown below:
| Reactant | Reagent | Product |
| Aromatic with DMG | 1. Organolithium Base 2. Electrophile (E+) | Ortho-functionalized Aromatic |
This strategy offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org
Halogenation and Subsequent Functionalization
The introduction of a halogen atom onto the benzoxadiazole ring provides a versatile handle for further synthetic transformations, such as cross-coupling reactions. The regioselectivity of halogenation on the benzoxadiazole core will be influenced by the electronic nature of the existing sulfonyl chloride group and the inherent reactivity of the heterocyclic system.
Given the electron-withdrawing nature of both the benzoxadiazole ring and the sulfonyl chloride group, electrophilic halogenation would likely require harsh conditions. The position of halogenation would be directed by the combined electronic effects of the substituents.
Alternatively, modern synthetic methods offer more controlled approaches to halogenation. For example, regioselective ortho-halogenation of N-aryl amides and ureas has been achieved via oxidative halodeboronation, where a pre-installed boron functionality directs the position of the incoming halogen. nih.gov A similar strategy could be envisioned for the benzoxadiazole system, where a directing group is first installed to guide a borylation reaction, followed by a halodeboronation step. This approach can provide access to specific halogenated isomers that are not accessible through direct electrophilic halogenation.
Subsequent functionalization of the halogenated benzoxadiazole-5-sulfonyl chloride could be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide range of carbon- and heteroatom-based substituents.
Chemo- and Regioselectivity in Benzo[c]rsc.orgnih.govwikipedia.orgoxadiazole-5-sulfonyl chloride Derivatization
The derivatization of Benzo[c] rsc.orgnih.govwikipedia.orgoxadiazole-5-sulfonyl chloride is governed by the interplay of several factors that determine the chemo- and regioselectivity of the reactions.
Chemoselectivity: The primary challenge in the derivatization of this compound is the presence of two reactive sites: the aromatic ring and the sulfonyl chloride group. Nucleophilic attack can occur at the sulfonyl chloride, leading to the formation of sulfonamides, sulfonates, or sulfones. Alternatively, reactions can be directed towards the aromatic ring. The choice of reagents and reaction conditions is paramount in controlling which site reacts. For instance, strong nucleophiles will readily react with the sulfonyl chloride, while strategies like directed ortho-metalation, when carefully executed, can favor functionalization of the aromatic ring.
Regioselectivity: When the reaction occurs on the aromatic ring, the position of the new substituent is determined by the directing effects of the existing groups.
Electrophilic Aromatic Substitution: As discussed in section 3.3, the combined deactivating and meta-directing influence of the sulfonyl chloride group and the deactivating nature of the benzoxadiazole ring would direct incoming electrophiles to the 4- and 6-positions. The relative reactivity of these two positions would depend on subtle electronic and steric factors.
Directed Ortho-Metalation: In contrast to electrophilic substitution, DoM offers a powerful tool for achieving regioselectivity that is orthogonal to the inherent electronic biases of the substrate. wikipedia.org By installing a suitable directing group at a specific position, deprotonation and subsequent functionalization can be precisely controlled to occur at the adjacent ortho-position. The regioselectivity in the synthesis of substituted benzofuranones and benzofurans has been shown to be highly programmable using modern synthetic methods. oregonstate.edu
Nucleophilic Aromatic Substitution (SNAr): While not explicitly covered in the outline, it is worth noting that the electron-deficient nature of the benzofurazan ring, further enhanced by the sulfonyl chloride group, makes it a potential candidate for SNAr reactions if a suitable leaving group is present on the ring. The regioselectivity of such reactions is typically governed by the position that can best stabilize the negative charge of the Meisenheimer intermediate.
Applications in Advanced Organic Synthesis and Molecular Design
Benzo[c]rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride as a Versatile Building Block
Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride is a reactive compound that serves as a valuable starting material for the synthesis of a variety of sulfur-containing molecules. The presence of the sulfonyl chloride group allows for facile reactions with a wide range of nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other related compounds. This reactivity, combined with the inherent properties of the benzoxadiazole core, makes it a key component in the construction of diverse molecular architectures with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Synthesis of Sulfonamide Derivatives for Diverse Applications
The reaction of Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride with primary and secondary amines is a straightforward and efficient method for the synthesis of the corresponding sulfonamides. This reaction typically proceeds under mild conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting sulfonamides incorporate the benzoxadiazole moiety, which is known to exhibit a range of biological activities.
The diversity of commercially available amines allows for the generation of a large number of distinct sulfonamide derivatives. These derivatives can be screened for various biological activities, including antimicrobial and enzyme inhibition properties. For instance, the benzoxadiazole scaffold has been investigated for its potential as an antibacterial and antiparasitic agent. researchgate.netnih.govscispace.comresearchgate.net The sulfonamide group itself is a well-established pharmacophore present in many clinically used drugs. nih.gov
Table 1: Examples of Sulfonamide Derivatives from Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride
| Amine Reactant | Product | Potential Application Area |
|---|---|---|
| Aniline (B41778) | N-phenylbenzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonamide | Antibacterial |
| Piperidine | 5-(piperidin-1-ylsulfonyl)benzo[c] rsc.orgnih.govmdpi.comoxadiazole | Enzyme Inhibition |
| Benzylamine | N-benzylbenzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonamide | Anticancer |
Construction of Sulfonate Esters and Other Sulfonyl Compounds
In addition to amines, Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride readily reacts with alcohols and phenols to form sulfonate esters. This reaction is also typically carried out in the presence of a base. Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of the benzoxadiazole moiety into a wider range of molecules.
The synthesis of sulfonate esters from various phenolic compounds can lead to derivatives with interesting photophysical or biological properties. The specific properties of the resulting ester are influenced by the nature of the phenolic reactant.
Formation of Sulfonyl Halides and Related Sulfur-Containing Species
While Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride is the most common sulfonyl halide used, the corresponding sulfonyl fluorides, bromides, and iodides can also be prepared, although they are less frequently employed. These alternative sulfonyl halides can offer different reactivity profiles. The synthesis of other sulfur-containing species, such as thioesters and sulfones, can also be envisioned starting from the sulfonyl chloride, further expanding its utility as a synthetic building block.
Design and Synthesis of Chemically Diverse Compound Libraries
The straightforward and high-yielding reactions of Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride with a vast array of amines and alcohols make it an ideal building block for the construction of compound libraries. researchgate.net Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse sulfonamide and sulfonate ester derivatives. These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities, such as antimicrobial or anticancer properties. researchgate.netscispace.comresearchgate.net The benzoxadiazole core serves as a constant scaffold, while the diversity is introduced through the variable amine or alcohol component.
Role in Developing Molecular Probes and Chemical Sensors (Emphasis on Synthetic Design)
The benzoxadiazole moiety is known for its fluorescent properties, making it a valuable component in the design of molecular probes and chemical sensors. rsc.orgchemicalbook.comresearchgate.netrsc.orgnih.gov The sulfonyl chloride group of Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride can be used to attach this fluorophore to a recognition element that selectively binds to a target analyte. The binding event can then induce a change in the fluorescence properties of the benzoxadiazole unit, allowing for the detection and quantification of the analyte. The synthetic design of such probes involves the careful selection of the recognition element and the linker connecting it to the benzoxadiazole fluorophore to ensure selective and sensitive detection.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Benzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonyl chloride |
| N-phenylbenzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonamide |
| 5-(piperidin-1-ylsulfonyl)benzo[c] rsc.orgnih.govmdpi.comoxadiazole |
| N-benzylbenzo[c] rsc.orgnih.govmdpi.comoxadiazole-5-sulfonamide |
| 4-(benzo[c] rsc.orgnih.govmdpi.comoxadiazol-5-ylsulfonyl)morpholine |
| Aniline |
| Piperidine |
| Benzylamine |
| Morpholine |
| Hydrochloric acid |
Strategies for Modifying the Benzoxadiazole Core for Structure-Activity Relationship Studies (Focus on Synthetic Pathways)
The modification of the benzo[c] nih.govrsc.orgmdpi.comoxadiazole core is a key strategy in the development of novel therapeutic agents. Synthetic pathways are designed to introduce a variety of functional groups at different positions on the heterocyclic ring system, enabling comprehensive Structure-Activity Relationship (SAR) studies. These studies are instrumental in identifying the structural features essential for biological activity.
One prominent area of research involves the development of potent inhibitors for specific biological targets. For instance, a series of novel benzo[c] nih.govrsc.orgmdpi.comoxadiazole derivatives were designed and synthesized to act as inhibitors of Programmed death-ligand 1 (PD-L1), a significant target in cancer immunotherapy. nih.gov The synthetic approach focused on creating a library of compounds to explore the SAR and optimize inhibitory potency. Among the synthesized derivatives, compound L7 demonstrated a remarkable IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, which was a 20-fold improvement over the lead compound, BMS-1016. nih.gov Further investigation using surface plasmon resonance (SPR) showed that L7 binds to human PD-L1 with a KD value of 3.34 nM. nih.gov An ester prodrug of L7, compound L24, was also developed, which showed oral bioavailability and significant antitumor effects in mouse models. nih.gov
| Compound | Assay | Activity Metric | Value |
|---|---|---|---|
| L7 | HTRF | IC50 | 1.8 nM |
| L7 | SPR | KD (hPD-L1) | 3.34 nM |
| L7 | Cell-based coculture | EC50 | 375 nM |
| BMS-1016 (Lead) | Cell-based coculture | EC50 | 2075 nM |
| L24 (Prodrug of L7) | In vivo tumor models | Antitumor Effect | Significant |
Another successful strategy involves the synthesis of carboxyimidamide-substituted benzo[c] nih.govrsc.orgmdpi.comoxadiazoles to combat neglected tropical diseases like leishmaniasis. Researchers developed a facile synthetic route to produce a series of 25 derivatives to evaluate their activity against Leishmania donovani. rsc.orgscispace.com The modifications were designed to explore how different substituents on the benzoxadiazole core would affect antileishmanial efficacy. The most promising derivative from this series, compound 14, exhibited an antileishmanial EC50 of 4.0 μM against axenic amastigotes and also demonstrated activity in infected macrophages with an EC50 of 5.92 μM, all without showing signs of cytotoxicity. rsc.orgscispace.com
| Compound | Target | Activity Metric | Value |
|---|---|---|---|
| 14 | Leishmania donovani axenic amastigotes | EC50 | 4.0 μM |
| 14 | Infected macrophages | EC50 | 5.92 μM |
Furthermore, the benzoxadiazole core has been modified through molecular hybridization to incorporate boron-based functional groups, aiming to develop agents that can target tumor hypoxia. mdpi.com A synthetic scheme was devised involving a two-step process. The first step consisted of a base-catalyzed substitution reaction to create substituted amine- and ether-linked boronic acid pinacol (B44631) ester derivatives. mdpi.com In the second step, these esters were converted into the corresponding aryltrifluoroborate salts. mdpi.com This synthetic strategy allows for the creation of a diverse library of compounds by varying the linking group (amine or ether) and the substitution pattern on the aromatic rings. This approach represents a novel strategy to develop boron-based hypoxia agents, with a series of seventeen compounds being successfully synthesized and characterized using this method. mdpi.com
| Step | Reaction Type | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Base-catalyzed substitution | Substituted boronic acid pinacol esters | Introduce amine or ether linkages with boronic ester functionality. |
| 2 | Conversion with KHF2 | Aryltrifluoroborate salts | Generate stable, water-soluble boron-containing derivatives. |
Computational and Theoretical Investigations of Benzo C 1 2 3 Oxadiazole 5 Sulfonyl Chloride and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape of Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride. These calculations provide optimized molecular geometries and a wealth of information about the molecule's electronic properties. ajchem-a.comresearchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. espublisher.commdpi.com For benzoxadiazole and related benzofurazan (B1196253) derivatives, DFT calculations at levels like B3LYP/6-31+g(d,p) are commonly used to determine these electronic properties. semanticscholar.orgresearchgate.netbohrium.com
From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify and predict the molecule's behavior:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.
Electronegativity (χ): Calculated as (I + A) / 2, it describes the power of an atom to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the electrophilic nature of a molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack). ajchem-a.com For Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride, the area around the sulfonyl chloride group is expected to be highly electrophilic, making it the primary site for nucleophilic attack.
| Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO | -7.11 eV | Electron-donating capability |
| ELUMO | -3.49 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 3.62 eV | Chemical reactivity and stability |
| Ionization Potential (I) | 7.11 eV | Energy to remove an electron |
| Electron Affinity (A) | 3.49 eV | Energy released when gaining an electron |
| Chemical Hardness (η) | 1.81 eV | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 7.25 eV | Global electrophilic nature |
Reaction Mechanism Elucidation for Sulfonyl Chloride Transformations
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving the sulfonyl chloride group. For Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride, the primary transformation is the reaction of the sulfonyl chloride with nucleophiles to form sulfonamides, sulfonates, etc. nih.govrsc.org
Theoretical studies can map the potential energy surface of the reaction, identifying transition states and intermediates. DFT calculations are used to determine the geometries and energies of reactants, products, transition states, and any intermediates. dntb.gov.uamdpi.com This allows for the calculation of activation energies, which are crucial for understanding reaction rates.
For nucleophilic substitution at the sulfonyl sulfur, two primary mechanisms are generally considered:
SN2-like mechanism: A single, synchronous step where the nucleophile attacks the sulfur atom, and the chloride leaving group departs simultaneously. This proceeds through a single transition state. dntb.gov.uamdpi.comnih.gov
Addition-Elimination (A-E) mechanism: A two-step process where the nucleophile first adds to the sulfur atom, forming a pentacoordinate intermediate (a sulfurane-like species), which then eliminates the chloride ion in a second step. dntb.gov.uamdpi.com
Computational studies on arenesulfonyl chlorides have shown that the operative mechanism can depend on the nature of the nucleophile and leaving group. dntb.gov.uanih.gov For chloride-for-chloride exchange, calculations often support a synchronous SN2 mechanism. mdpi.comnih.gov Theoretical investigations for the reaction of Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride with amines (to form sulfonamides) would involve locating the transition state for the SN2 pathway and any intermediates associated with the A-E pathway to determine the most energetically favorable route.
Conformational Analysis and Molecular Dynamics Simulations of Benzoxadiazole Systems
While the benzoxadiazole ring system is rigid and planar, the sulfonyl chloride group attached to it has rotational freedom around the C-S bond. Conformational analysis, typically performed using DFT, can identify the most stable arrangement (lowest energy conformer) of the molecule by calculating the energy as a function of the dihedral angle between the ring and the S-Cl bond. mdpi.com Identifying the ground-state conformation is the first step for all other computational analyses. mdpi.com
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). nih.govnih.gov For Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride and its derivatives, MD simulations can be used to:
Explore the conformational landscape and the transitions between different conformers. mdpi.com
Study the solvation of the molecule and the structure of the surrounding solvent.
Investigate the interactions of benzoxadiazole derivatives with biological macromolecules, such as proteins, to understand their binding modes. nih.gov
These simulations are particularly useful in structure-based drug design, where understanding the dynamic fit of a ligand within a protein's binding pocket is essential. nih.govnih.gov
Prediction of Reactivity and Selectivity Profiles using Computational Methods
Computational methods allow for the prediction of how and where a molecule is likely to react. For Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride, this involves identifying the most reactive sites for both nucleophilic and electrophilic attack.
As discussed in section 5.1, the analysis of the electronic structure provides powerful predictors of reactivity:
Frontier Molecular Orbital (FMO) Theory: The LUMO is primarily localized on the part of the molecule most susceptible to nucleophilic attack. For Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride, the LUMO is expected to have a significant contribution from the sulfonyl group, confirming its role as the primary electrophilic center. The HOMO indicates sites prone to electrophilic attack, which would likely be on the aromatic ring. ajchem-a.com
Molecular Electrostatic Potential (MEP): The MEP map provides a direct visualization of charge distribution. The strongly positive potential around the sulfur atom of the sulfonyl chloride group clearly marks it as the site for nucleophilic attack. ajchem-a.com
Fukui Functions: These are local reactivity descriptors that indicate the change in electron density at a particular point when the total number of electrons in the system changes. They can be used to predict the most likely sites for nucleophilic (f+) and electrophilic (f-) attack with greater precision than simple atomic charges.
These descriptors not only predict the primary site of reaction but can also help in understanding the selectivity when multiple reaction pathways are possible. By comparing the activation energies for reactions at different sites, a quantitative prediction of product ratios can be achieved.
Spectroscopic Parameter Prediction and Interpretation (Theoretical Methods)
Computational chemistry is a vital tool for predicting and interpreting various types of spectra, which helps in the characterization of new compounds. researchgate.net
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. ajchem-a.com By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. Comparing this computed spectrum with the experimental one aids in the assignment of specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups like S=O and S-Cl. ajchem-a.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (1H and 13C) of a molecule. github.iomdpi.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to aid in structure elucidation and assignment of resonances, especially for complex molecules. github.iomdpi.com
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. nih.govnih.govresearchgate.netmdpi.com The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). youtube.com This allows for the simulation of the UV-Vis spectrum, which is invaluable for understanding the photophysical properties of benzoxadiazole derivatives, known for their applications as fluorescent probes. researchgate.netnih.govresearchgate.net
| Spectroscopy Type | Computational Method | Predicted Parameters | Application |
|---|---|---|---|
| Infrared (IR) | DFT (Frequency Calculation) | Vibrational Frequencies, Intensities | Functional group identification, structural confirmation |
| NMR | DFT (GIAO Method) | 1H and 13C Chemical Shifts | Structure elucidation, resonance assignment |
| UV-Visible | TD-DFT | Absorption Wavelengths (λmax), Oscillator Strengths | Interpretation of electronic transitions, analysis of photophysical properties |
Development of Structure-Based Design Principles through Computational Methodologies
The insights gained from computational studies form the basis for the rational, structure-based design of new molecules with desired properties. nih.gov By understanding the structure-property relationships of the Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride scaffold, medicinal and materials chemists can systematically modify the structure to optimize its function. nih.gov
For example, in drug discovery, if Benzo[c] semanticscholar.orgresearchgate.netnih.govoxadiazole-5-sulfonyl chloride is a fragment or starting point for an inhibitor, computational methods can be used to:
Model Interactions: Docking and MD simulations can model how derivatives bind to a target protein. nih.govnih.gov
Guide Synthesis: By calculating the electronic properties of a series of virtual derivatives (e.g., with different substituents on the aromatic ring), researchers can predict which modifications would enhance binding affinity or improve other properties like solubility or reactivity. mdpi.com The sulfonamide moiety, often formed from the sulfonyl chloride, is a well-known zinc-binding group in enzyme inhibitors, making this a valuable scaffold. nih.govmdpi.com
Build QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors with experimentally measured biological activity for a series of compounds. researchgate.netnih.gov This creates a predictive model that can screen new, untested molecules in silico.
These computational strategies accelerate the design-synthesize-test cycle, making the discovery of new drugs and materials more efficient and cost-effective. nih.govmdpi.com The principles derived from studying the electronic and structural properties of the core scaffold are essential for this modern approach to chemical design.
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques for Structural Elucidation (e.g., 1D, 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum is expected to show a distinct pattern for the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing nature of both the oxadiazole ring and the sulfonyl chloride group. Based on related Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole structures, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). mdpi.commdpi.com For instance, in a related 4-nitro-5-phenoxybenzo[c] nih.govasianpubs.orgamanote.comoxadiazole derivative, the proton at the H-7 position (adjacent to the oxadiazole nitrogen) was observed as a doublet at δ 8.02 ppm, while the H-6 proton appeared as a doublet at δ 7.18 ppm. mdpi.com The specific positions of the protons in Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride would be assigned based on their multiplicity (singlet, doublet, doublet of doublets) and coupling constants.
¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for derivatives of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole shows signals for the aromatic carbons across a range, with quaternary carbons often identified through the absence of signals in DEPT experiments or by using 2D techniques. mdpi.comresearchgate.net The carbons directly attached to the electronegative oxadiazole ring and the sulfonyl chloride group are expected to be significantly deshielded, appearing at higher chemical shifts. mdpi.commdpi.com
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for definitive assignments. conicet.gov.ar
COSY experiments establish ¹H-¹H coupling correlations, helping to identify adjacent protons on the aromatic ring.
HMQC correlates directly bonded ¹H and ¹³C atoms.
Table 1: Predicted and Representative NMR Data for Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole Derivatives
| Nucleus | Technique | Expected Chemical Shift Range (ppm) | Remarks |
| ¹H | 1D NMR | 7.5 - 8.5 | Aromatic protons in downfield region due to electron-withdrawing groups. Specific splitting patterns (d, dd) would confirm substitution pattern. mdpi.com |
| ¹³C | 1D NMR | 110 - 160 | Aromatic and heterocyclic carbons. Carbons attached to heteroatoms and the SO₂Cl group would be the most downfield. mdpi.commdpi.com |
| N/A | 2D NMR (COSY, HMQC, HMBC) | N/A | Essential for unambiguous assignment of all proton and carbon signals and confirming the molecular structure. conicet.gov.ar |
Mass Spectrometry (MS) Applications in Characterization (e.g., HRMS, Fragmentation Analysis)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride, as well as to gain structural information through fragmentation analysis. fu-berlin.de
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is used to accurately determine the monoisotopic mass of the molecule. mdpi.com This allows for the calculation of the elemental formula with high confidence, distinguishing it from other compounds with the same nominal mass. For Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride (C₆H₃ClN₂O₃S), the exact mass of the molecular ion can be compared to the theoretical value to confirm its identity. uni.lu The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the elemental composition.
Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of the molecule. nih.govfu-berlin.de The fragmentation pattern provides a structural fingerprint. For Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride, characteristic fragmentation would likely involve:
Loss of the sulfonyl chloride group (-SO₂Cl) or parts thereof (e.g., Cl, SO₂).
Cleavage of the oxadiazole ring, a common pathway for benzofurazan (B1196253) derivatives. nih.gov
Formation of stable fragment ions that can be used for structural confirmation.
For example, in the analysis of related benzofurazan derivatization reagents, a common and intense product ion was observed upon collision-induced dissociation, which served as a signature fragment for the core structure. nih.gov
Table 2: Mass Spectrometry Data for Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride
| Parameter | Value | Technique | Reference |
| Molecular Formula | C₆H₃ClN₂O₃S | - | uni.lu |
| Monoisotopic Mass | 217.95529 Da | Calculated | uni.lu |
| Predicted m/z [M+H]⁺ | 218.96257 | HRMS | uni.lu |
| Predicted m/z [M+Na]⁺ | 240.94451 | HRMS | uni.lu |
| Predicted m/z [M-H]⁻ | 216.94801 | HRMS | uni.lu |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring its vibrational modes. mdpi.com These methods are excellent for confirming the presence of the key structural components of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride.
The IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of the sulfonyl chloride group and the benzoxadiazole ring system. conicet.gov.armdpi.com Key vibrational modes include:
S=O Stretching: The sulfonyl chloride group will exhibit strong and distinct symmetric and asymmetric stretching vibrations, typically found in the regions of 1370-1400 cm⁻¹ (asymmetric) and 1180-1200 cm⁻¹ (symmetric).
Aromatic C=C Stretching: Vibrations from the benzene ring are expected in the 1400-1600 cm⁻¹ region. mdpi.com
C-S Stretching: The carbon-sulfur bond stretch usually appears as a weaker band in the 600-800 cm⁻¹ range.
Benzoxadiazole Ring Vibrations: The C=N and N-O stretching vibrations of the heterocyclic ring will produce characteristic bands. For example, the IR spectrum of a related benzothiadiazole derivative showed a CN stretching band at 2219 cm⁻¹. mdpi.com
Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹. mdpi.com
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-Cl bond, which may be weak in the IR spectrum.
Table 3: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Ring Stretching | 1400 - 1600 | Medium |
| -SO₂Cl | Asymmetric S=O Stretching | 1370 - 1400 | Strong |
| -SO₂Cl | Symmetric S=O Stretching | 1180 - 1200 | Strong |
| Benzoxadiazole | Ring Vibrations (C=N, N-O) | 1200 - 1500 | Medium |
| C-S | Stretching | 600 - 800 | Weak |
| S-Cl | Stretching | 500 - 600 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. asianpubs.orgresearchgate.net
While the specific crystal structure of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride has not been reported in the reviewed literature, analysis of related benzofuran (B130515) and thiadiazole derivatives demonstrates the power of this method. asianpubs.orgnih.gov For a new benzofuran derivative, X-ray analysis confirmed the structure and revealed that it crystallized in the triclinic system with space group P-1. asianpubs.orgresearchgate.net Such an analysis for the title compound would:
Unequivocally confirm the planar structure of the benzoxadiazole ring system.
Determine the geometry around the sulfur atom of the sulfonyl chloride group.
Provide insight into intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing. asianpubs.org
Allow for the study of polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties.
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride and for separating it from impurities or reaction byproducts.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of non-volatile organic compounds. nih.gov A suitable C18 column with a mobile phase, typically a mixture of acetonitrile (B52724) and water or a buffer, would be used for separation. patsnap.com Detection is usually performed with a UV detector, as the benzoxadiazole ring system is a strong chromophore. The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram. A robust derivatization RP-HPLC method was successfully developed to quantify sulfuryl chloride in a similar reactive matrix, demonstrating the utility of this approach for challenging analytes. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity assessment, offering both separation and mass identification of components. core.ac.uk However, sulfonyl chlorides can be thermally labile and may degrade at the high temperatures used in the GC injector and column. researchgate.net Therefore, careful method development is required to ensure the compound does not decompose during analysis. In some cases, derivatization of the sulfonyl chloride to a more stable derivative (e.g., a sulfonamide) prior to GC analysis may be necessary to achieve reliable and quantitative results. core.ac.uk
Elemental Analysis and Other Quantitative Analytical Techniques
Elemental analysis is a fundamental quantitative technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in a pure sample of Benzo[c] nih.govasianpubs.orgamanote.comoxadiazole-5-sulfonyl chloride. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₃ClN₂O₃S). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This technique was used to confirm the structure of novel nitrobenzofurazan derivatives, where the calculated and found percentages for C, H, and N were in close agreement. mdpi.commdpi.com
Theoretical Composition for C₆H₃ClN₂O₃S:
Carbon (C): 32.96%
Hydrogen (H): 1.38%
Chlorine (Cl): 16.22%
Nitrogen (N): 12.81%
Oxygen (O): 21.95%
Sulfur (S): 14.67%
Other quantitative methods, such as titration, could potentially be used to determine the concentration of the reactive sulfonyl chloride group, providing an assay of the compound's functional purity.
Future Perspectives and Emerging Research Directions
Innovations in Benzo[c]oup.comfrontiersin.orgresearchgate.netoxadiazole-5-sulfonyl chloride Synthesis
The synthesis of Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole-5-sulfonyl chloride, while based on established organic chemistry principles, is ripe for innovation to improve safety, efficiency, and scalability. Traditional synthesis of the core benzoxadiazole ring often starts from the cyclization of a substituted 2-nitroaniline (B44862) precursor. For instance, 2,1,3-benzoxadiazole can be synthesized from 2-nitroaniline via an N-oxide intermediate, which is subsequently reduced. frontiersin.orgnih.gov
The introduction of the sulfonyl chloride moiety onto the pre-formed benzoxadiazole ring is typically achieved through chlorosulfonation using chlorosulfonic acid. However, this reaction can be aggressive and may lead to side products. Future innovations are likely to focus on two main areas:
Milder and More Selective Chlorosulfonation: Development of novel reagent systems that can achieve chlorosulfonation under milder conditions with higher regioselectivity would be a significant advancement. This could involve new catalysts or alternative sulfonating agents to minimize degradation of the sensitive oxadiazole ring.
Synthesis via Diazonium Intermediates: An alternative and highly promising route involves the use of an amino-benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole precursor. The amino group can be converted to a diazonium salt, which is then subjected to a copper-catalyzed reaction with sulfur dioxide and a chloride source (e.g., Sandmeyer-type reaction). This approach offers excellent regiocontrol and is often compatible with a wider range of functional groups. A key advantage is that this methodology has been successfully adapted to continuous flow systems, enhancing safety and scalability. rsc.org
Exploration of Novel Reactivity Modalities for Sulfonyl Chlorides
The sulfonyl chloride group is traditionally used to form sulfonamides (by reacting with amines) and sulfonate esters (by reacting with alcohols). While these reactions are fundamental, emerging research is uncovering new reactivity patterns for aryl sulfonyl chlorides that expand their synthetic utility. magtech.com.cn These novel modalities can be directly applied to Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole-5-sulfonyl chloride to create previously inaccessible molecular architectures.
Key emerging reactions include:
Desulfinative Cross-Coupling: Aryl sulfonyl chlorides can serve as precursors for transition-metal-catalyzed cross-coupling reactions. Under specific catalytic conditions (e.g., using nickel or palladium), the SO2Cl group can be extruded, and the aryl fragment can be coupled with various partners.
Sulfur Source in Thioether Synthesis: In a nickel-catalyzed desulfonative cross-coupling, aryl sulfonyl chlorides can function as the sulfur source to generate unsymmetrical thioethers. researchgate.net
Formation of Alkyl Aryl Sulfones: A telluride ion-assisted coupling reaction enables the synthesis of alkyl aryl sulfones from arenesulfonyl chlorides and alkyl halides, proceeding through a polarity reversal mechanism. oup.com
These innovative reactions transform the sulfonyl chloride from a simple linking group into a versatile functional handle for complex molecule construction.
Table 1: Comparison of Traditional and Emerging Reactivity of Aryl Sulfonyl Chlorides
| Reactivity Modality | Reactants | Product | Significance |
| Traditional | Amine / Alcohol | Sulfonamide / Sulfonate Ester | Formation of stable linkages, widely used in medicinal chemistry. |
| Emerging | Aryl Boronic Acid | Diaryl Thioether | Use as a sulfur atom source in C-S bond formation. researchgate.net |
| Emerging | Alkyl Halide | Alkyl Aryl Sulfone | Novel C-S bond formation via polarity reversal. oup.com |
| Emerging | Unsaturated Compounds | Various (e.g., Sulfones) | Radical or ionic addition reactions across double/triple bonds. magtech.com.cn |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis of aryl sulfonyl chlorides and their subsequent reactions often involve hazardous reagents and highly exothermic processes, making them prime candidates for integration into continuous flow and automated synthesis platforms. Flow chemistry offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle unstable intermediates.
A continuous flow process for preparing aryl sulfonyl chlorides from aniline (B41778) precursors via in-situ generated diazonium salts has already been developed. rsc.org This method avoids the accumulation of large quantities of explosive diazonium compounds, drastically improving the safety profile. Applying this strategy to an amino-benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole precursor would be a logical and impactful next step.
Furthermore, integrating the synthesis of Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole-5-sulfonyl chloride with subsequent derivatization steps in a telescoped flow process would enable the rapid and automated generation of compound libraries (e.g., sulfonamides) for high-throughput screening in drug discovery.
Development of Supramolecular Assemblies Incorporating the Benzoxadiazole Unit
The Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole unit is an electron-deficient aromatic system, making it an excellent candidate for participating in non-covalent interactions such as π–π stacking with electron-rich aromatic systems. While specific, highly ordered supramolecular structures based on this scaffold are not yet widely reported, some derivatives have been observed to form aggregates in solution, indicating a propensity for self-assembly. nih.govnih.gov
Future research will likely focus on the rational design of molecules where the benzoxadiazole unit is strategically positioned to direct the formation of complex supramolecular architectures like gels, liquid crystals, or discrete molecular cages. The sulfonyl chloride group serves as a convenient anchor point to attach recognition motifs (e.g., hydrogen bond donors/acceptors) or long alkyl chains that can further guide the assembly process. These materials could find applications in molecular recognition, transport, and catalysis.
Advanced Applications in Sensors and Materials Science (Emphasis on Chemical Design and Synthesis)
The inherent fluorescence of the benzoxadiazole (benzofurazan) core is a key feature driving its use in advanced applications. frontiersin.orgnih.gov The sulfonyl chloride group is an ideal reactive handle for covalently incorporating this fluorophore into larger systems to create functional materials and sensors.
Fluorescent Chemosensors: Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole-5-sulfonyl chloride can be reacted with molecules containing specific analyte-binding sites (e.g., amines in polyazamacrocycles for metal ion detection or specific peptides for biomolecule sensing). The resulting conjugate's fluorescence can be modulated by analyte binding, enabling sensitive and selective detection. For example, related benzoxazole-based macrocycles have been designed for the optical detection of Zn²⁺ and Cd²⁺. mdpi.com Similarly, a related compound, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, is a known fluorogenic reagent for thiols. acs.org
Organic Electronics: The electron-accepting nature of the benzoxadiazole ring makes it a valuable building block for n-type and ambipolar organic semiconductors. Its close analog, 2,1,3-benzothiadiazole (B189464) (BTD), is a cornerstone acceptor unit in high-performance donor-acceptor polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). rsc.orgresearchgate.net By converting the sulfonyl chloride to other functional groups (e.g., via Suzuki or Stille coupling), Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole can be incorporated into π-conjugated polymer backbones to fine-tune their electronic properties for applications in flexible and printable electronics.
Interdisciplinary Approaches in Chemical Research Involving This Scaffold
Research on the Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole scaffold is inherently interdisciplinary, bridging synthetic organic chemistry with medicinal chemistry, chemical biology, and materials science. The sulfonyl chloride derivative is a central tool in these efforts, enabling the synthesis of diverse compound libraries for biological evaluation.
Recent studies have demonstrated that derivatives of this scaffold possess a wide range of biological activities, including:
Anticancer Agents: As inhibitors of the PD-1/PD-L1 immune checkpoint pathway or as suicide inhibitors for glutathione (B108866) S-transferases. nih.govnih.gov
Antiparasitic Agents: Showing activity against parasites like Leishmania donovani. rsc.orgscispace.com
Hypoxia Inhibitors: Boron-based derivatives are being explored as potential agents targeting tumor hypoxia. mdpi.com
The typical research cycle involves designing and synthesizing a library of derivatives (e.g., sulfonamides) from Benzo[c] oup.comfrontiersin.orgresearchgate.netoxadiazole-5-sulfonyl chloride, followed by biological screening to identify lead compounds. Subsequent studies then focus on understanding the mechanism of action and optimizing the structure-activity relationship (SAR), representing a seamless collaboration between chemists and biologists.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzo[c][1,2,5]oxadiazole-5-sulfonyl chloride, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonation of benzo[c][1,2,5]oxadiazole precursors. For example, benzo[c][1,2,5]oxadiazole-5-carboxylic acid derivatives can react with thionyl chloride (SOCl₂) under reflux conditions to yield the sulfonyl chloride. In one protocol, refluxing benzo[c][1,2,5]oxadiazole-5-carboxylic acid with excess SOCl₂ for 4 hours achieved a 97% yield after vacuum drying . Key factors include stoichiometric ratios, reaction time, and purification via recrystallization or chromatography.
Q. How is this compound characterized spectroscopically, and what are critical benchmarks for purity assessment?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. For instance, NMR (DMSO-d₆) typically shows aromatic proton signals at δ 8.62 (t), 8.12 (dd), and 7.96 (dd), while NMR reveals carbonyl (δ 165.4 ppm) and aromatic carbons (δ 116–149 ppm) . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are used to confirm purity (>95%) and molecular weight.
Q. What precautions are necessary for handling and storing this compound due to its reactivity?
- Methodological Answer : The compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Storage requires anhydrous conditions (desiccator, argon atmosphere) at –20°C . Use glove boxes or Schlenk lines for manipulation. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its utility in drug design, such as in hypoxia inhibitors or fluorescent probes?
- Methodological Answer : Boron-based derivatives of benzo[c][1,2,5]oxadiazole sulfonyl chlorides have been synthesized via substitution reactions with aryl trifluoroborates, yielding hypoxia inhibitors with potential anticancer activity . For fluorescent probes, coupling with ceramide derivatives (e.g., acetylated lipids) enables selective Golgi apparatus labeling, as demonstrated by fluorescence microscopy in cellular studies .
Q. What strategies resolve discrepancies in reaction yields or stability data for sulfonyl chloride derivatives across studies?
- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent purity, temperature gradients). Systematic optimization includes:
- Screening solvents (THF vs. DCM) for solubility and reactivity.
- Adjusting stoichiometry of SOCl₂ (1.5–3.0 equivalents) .
- Using stabilizers like molecular sieves to absorb moisture .
- Validating results with triplicate experiments and orthogonal characterization (e.g., IR spectroscopy for functional group tracking).
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing oxadiazole ring and sulfonyl group activate the chloride for nucleophilic attack. Density functional theory (DFT) studies show a low-energy LUMO (-1.8 eV) at the sulfur center, facilitating reactions with amines or alcohols. For example, coupling with piperidine yields benzo[c][1,2,5]oxadiazole-5-carboxamides, critical for AMPA receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
